molecular formula C9H10BrNO4S2 B1274678 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid CAS No. 1301738-60-2

1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1274678
CAS No.: 1301738-60-2
M. Wt: 340.2 g/mol
InChI Key: BPZROJBFWUPMAB-UHFFFAOYSA-N
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Description

1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid is a high-purity chemical building block designed for research applications. This specialty compound features a pyrrolidine-2-carboxylic acid scaffold—a structure known for its prevalence in medicinal chemistry—linked via a sulfonyl group to a 5-bromothiophene moiety. The bromine atom on the thiophene ring serves as a versatile handle for further synthetic elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies. Its primary research application is in the design and synthesis of novel molecules for pharmaceutical discovery and chemical biology. The sulfonyl group can act as a key linker or functionality, contributing to the molecular properties and potential target binding. Researchers can utilize this compound in the exploration of protease inhibitors, enzyme substrates, or as a precursor in the development of compound libraries for high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZROJBFWUPMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272923
Record name Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301738-60-2
Record name Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301738-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyrrolidine-2-carboxylic Acid Derivative Core

  • Starting from protected amino acid esters such as tert-butyl or benzyl esters of pyrrolidine-2-carboxylic acid.
  • Use of chiral catalysts or chiral starting materials to ensure stereochemical purity.
  • Catalytic hydrogenation of double bonds in intermediate alkenes to obtain cis isomers, which is critical for biological activity.
  • Hydrolysis of esters to free carboxylic acid groups using alkali bases like lithium hydroxide or sodium hydroxide under mild conditions to prevent racemization.

Introduction of the 5-Bromothien-2-yl Sulphonyl Group

  • Bromination of thiophene derivatives at the 5-position using N-bromosuccinimide (NBS) to obtain 5-bromothien-2-yl intermediates with yields around 80%.
  • Sulfonylation of the pyrrolidine nitrogen with the 5-bromothien-2-yl sulfonyl chloride or equivalent sulfonylating agents.
  • Use of phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol) to facilitate alkylation and sulfonylation reactions under mild conditions.

Catalytic Hydrogenation and Stereochemical Control

  • Catalytic hydrogenation of double bonds in intermediates is performed using Pd/C or other suitable catalysts.
  • The process yields predominantly cis isomers when starting from single enantiomer chiral compounds, avoiding racemization typically expected in hydrogenation of alkenes.
  • Use of chiral catalysts, such as those represented by formula M1 or M2 (as per patent literature), to enhance stereoselectivity.

Hydrolysis and Deprotection

  • Hydrolysis of ester groups to carboxylic acids is achieved using alkali bases like LiOH, NaOH, or KOH.
  • Deprotection of nitrogen protecting groups (e.g., Boc) is conducted with trifluoroacetic acid (TFA) in dichloromethane (DCM).
  • These steps are carefully controlled to avoid racemization and maintain stereochemical integrity.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Bromination N-Bromosuccinimide (NBS), solvent (e.g., CCl4 or DCM) Yields ~80%, selective 5-position bromination on thiophene
Sulfonylation 5-Bromothien-2-yl sulfonyl chloride, base, phase transfer catalyst Mild conditions, phase transfer catalysts improve yield
Catalytic hydrogenation Pd/C, H2 gas, room temperature to mild heating Produces cis isomer selectively, avoids racemization
Ester hydrolysis LiOH or NaOH in water/THF mixture, room temperature Mild conditions prevent side reactions, high yield
Deprotection of Boc group TFA in DCM, room temperature Efficient removal of protecting groups without racemization

Summary Table of Key Preparation Steps

Step No. Intermediate/Compound Reaction Type Key Reagents/Conditions Yield (%) Stereochemical Outcome
1 Protected pyrrolidine ester Protection Boc anhydride, di-tert-butyl dicarbonate, DMAP 82-92 Retention of chirality
2 5-Bromothien-2-yl derivative Bromination NBS, solvent ~80 Selective bromination at 5-position
3 Sulfonylated pyrrolidine Sulfonylation Sulfonyl chloride, base, phase transfer catalyst High No racemization
4 Alkene intermediate Catalytic hydrogenation Pd/C, H2, mild conditions High Cis isomer selectively formed
5 Final acid Hydrolysis/Deprotection LiOH/NaOH, TFA in DCM 90-100 Stereochemistry preserved

Chemical Reactions Analysis

1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulphonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bromothienyl group may also participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid include:

  • 1-[(5-Bromo-2-thienyl)sulfonyl]proline
  • 1-[(5-Bromothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
  • Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-

These compounds share structural similarities but differ in specific functional groups or substituents, which can lead to variations in their chemical reactivity and biological activity.

Q & A

What are the optimized synthetic routes for 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid, and how can reaction conditions be systematically screened?

Answer:
Synthesis typically involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives with 5-bromothiophene-2-sulfonyl chloride. Key parameters include solvent choice (e.g., DMF or toluene), temperature (60–80°C), and catalysts (e.g., palladium or copper complexes). Statistical Design of Experiments (DoE) methods, such as factorial designs, can minimize trial-and-error by identifying critical variables (e.g., molar ratios, reaction time) and their interactions . Computational reaction path searches using quantum chemical calculations (e.g., DFT) help predict intermediates and transition states, narrowing optimal conditions .

How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?

Answer:
Contradictions in spectral data often arise from impurities or solvatomorphism. Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and purity. Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with crystallographic data (if available). For unresolved peaks, variable-temperature NMR or deuteration experiments can clarify dynamic effects .

What advanced computational methods are suitable for modeling the non-covalent interactions of this sulfonamide derivative?

Answer:
Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can map non-covalent interactions (e.g., hydrogen bonds, π-π stacking) in crystalline states . Molecular dynamics (MD) simulations with explicit solvent models predict solvation effects, while docking studies assess binding affinities in biological systems. Pair these with experimental data (e.g., X-ray crystallography) for validation .

How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

Answer:
Adopt accelerated stability testing protocols:

  • Conditions: pH 1–13 buffers, temperatures 25–60°C, and UV light exposure.
  • Analytical Tools: HPLC with photodiode array detection to monitor degradation products.
  • Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures (2–8°C) .

What strategies mitigate low yields in the sulfonylation step of this compound’s synthesis?

Answer:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Additives: Use bases like triethylamine to scavenge HCl and drive the reaction forward.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield .

How can researchers assess the compound’s potential as a chiral building block in asymmetric catalysis?

Answer:

  • Chiral HPLC: Enantiomeric excess (ee) determination.
  • Coordination Studies: NMR titration with metal ions (e.g., Zn²⁺) to evaluate ligand behavior.
  • Catalytic Testing: Use in model reactions (e.g., aldol condensation) to measure stereoselectivity .

What experimental and computational approaches are recommended for analyzing its reactivity with nucleophiles?

Answer:

  • Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy under pseudo-first-order conditions.
  • DFT Calculations: Predict transition states and activation energies for nucleophilic attack at the sulfonyl group.
  • Isotopic Labeling: Use ¹⁸O or deuterated reagents to trace mechanistic pathways .

How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

Answer:

  • Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism (e.g., microsomal stability assays).
  • Metabolite Identification: LC-MS/MS to detect active/inactive metabolites.
  • Dose-Response Curves: Compare EC₅₀ values across models, accounting for bioavailability differences .

What spectroscopic techniques are critical for characterizing its solid-state polymorphism?

Answer:

  • PXRD: Differentiate polymorphs via distinct diffraction patterns.
  • DSC/TGA: Identify thermal transitions (melting, decomposition).
  • Raman Spectroscopy: Detect subtle conformational changes in crystalline lattices .

How can researchers leverage high-throughput screening (HTS) to explore its derivatives for targeted applications?

Answer:

  • Library Design: Use combinatorial chemistry to generate sulfonamide and pyrrolidine variants.
  • Automated Synthesis: Employ robotic platforms for parallel reactions.
  • HTS Assays: Screen against disease-specific targets (e.g., enzymes, receptors) with fluorescence or SPR-based detection .

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